N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that features a quinoxaline core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone.
Substitution Reactions:
Amidation: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core and the substituted aromatic rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups and the quinoxaline core, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H22ClFN4O3 |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H22ClFN4O3/c1-16-20(27)6-5-8-21(16)29-24(34)15-32-23-9-4-3-7-22(23)30-25(26(32)35)31(17(2)33)14-18-10-12-19(28)13-11-18/h3-13H,14-15H2,1-2H3,(H,29,34) |
InChI Key |
HSFDERVHGLNHKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C |
Origin of Product |
United States |
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